Product packaging for C20 Dihydroceramide(Cat. No.:CAS No. 121459-06-1)

C20 Dihydroceramide

Cat. No.: B014647
CAS No.: 121459-06-1
M. Wt: 596.0 g/mol
InChI Key: ZWAUSWHRQBSECP-PQQNNWGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C20 Dihydroceramide (dhCer20:0) is a saturated sphingolipid intermediate in the de novo biosynthesis pathway, serving as a direct precursor to ceramides. A growing body of evidence highlights its significant role in human metabolic disease etiology, making it a critical compound for metabolic and cardiovascular research. Key Research Applications and Value: Cardiometabolic Disease Biomarker: Large-scale human cohort studies have identified this compound as a significant and independent risk marker for Type 2 Diabetes (T2D). Its plasma levels are associated with higher future T2D risk, providing insights into early metabolic alterations that precede disease onset . Enzyme Substrate Specificity: This lipid is primarily synthesized by Ceramide Synthase 4 (CerS4), which shows a unique substrate preference for C18:0 and C20:0 acyl-CoA chains, positioning dhCer20:0 as a specific output of this enzymatic pathway for functional studies . Mechanistic Insights in Disease Models: Research indicates that overexpression of adiponectin receptors, which possess inherent ceramidase activity, improves insulin sensitivity in rat muscle cells and is correlated with a specific reduction in this compound levels, suggesting a direct link to insulin signaling pathways . Distinct Biological Role: Unlike its desaturated counterpart (ceramide), dihydroceramide was historically considered inert but is now recognized for its own unique bioactivities, including roles in autophagy and cellular stress responses, without directly inducing apoptosis, allowing researchers to disentangle complex sphingolipid signaling networks . This high-purity this compound is an essential tool for lipidomics, pathway analysis, and mechanistic studies aimed at understanding the role of sphingolipids in diabetes, obesity, and cardiovascular diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H77NO3 B014647 C20 Dihydroceramide CAS No. 121459-06-1

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-PQQNNWGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415275
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121459-06-1
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Regulation of C20 Dihydroceramide

De Novo Synthesis Pathway and Key Enzymatic Steps

The de novo synthesis of sphingolipids is a multi-step process initiated in the endoplasmic reticulum. This pathway is the primary route for generating the sphingoid backbone and subsequently forming dihydroceramides. guidetopharmacology.orgcmdm.twlipidmaps.orgnih.govlipidmaps.orglipidmaps.orgnih.govnih.gov

Serine Palmitoyltransferase (SPT) in Initial Condensation

The first and rate-limiting step of the de novo synthesis pathway is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). lipidmaps.orgnih.govnih.gov SPT mediates the condensation of L-serine with palmitoyl-CoA (a 16-carbon saturated fatty acyl-CoA). guidetopharmacology.orgcmdm.twlipidmaps.orglipidmaps.orgnih.govnih.gov This reaction results in the formation of 3-ketodihydrosphingosine. guidetopharmacology.orgcmdm.twlipidmaps.orglipidmaps.orgnih.govnih.gov

3-Ketodihydrosphingosine Reductase (3-KR)

Following the initial condensation, 3-ketodihydrosphingosine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine). guidetopharmacology.orgcmdm.twnih.gov This reduction step is catalyzed by the enzyme 3-Ketodihydrosphingosine Reductase (3-KR), also known as sphinganine synthase or ketosphinganine reductase.

Ceramide Synthases (CerS) in Dihydroceramide (B1258172) Formation

The penultimate step in dihydroceramide formation involves the N-acylation of sphinganine. cmdm.twnih.govlipidmaps.org This reaction, where a fatty acyl-CoA is attached to the amino group of sphinganine via an amide bond, is catalyzed by a family of enzymes called Ceramide Synthases (CerS). cmdm.twlipidmaps.orgnih.govlipidmaps.org Mammals express six distinct CerS isoforms, designated CerS1 through CerS6. cmdm.twnih.gov Each CerS isoform exhibits specificity for fatty acyl-CoA substrates of particular chain lengths, thereby influencing the acyl chain composition of the resulting dihydroceramides and ceramides (B1148491). guidetopharmacology.orgcmdm.twnih.gov

The diversity in fatty acyl-CoA substrate specificity among the CerS isoforms dictates which dihydroceramide species are synthesized. The formation of C20 dihydroceramide, specifically containing a 20-carbon saturated fatty acid, is primarily associated with certain CerS isoforms. guidetopharmacology.org

Ceramide Synthase 4 (CerS4) demonstrates a notable selectivity for fatty acyl-CoAs with chain lengths of C18:0 and C20:0. guidetopharmacology.org This substrate preference means that CerS4 is a key enzyme responsible for generating this compound (and subsequently C20 ceramide) by catalyzing the acylation of sphinganine with C20:0-CoA (arachidoyl-CoA). guidetopharmacology.org Studies have shown CerS4's activity with C20-CoA substrates.

Ceramide Synthase 2 (CerS2) is primarily known for its preference towards very long-chain fatty acyl-CoAs, typically those with chain lengths ranging from C22 to C26 or C27. guidetopharmacology.orgnih.gov While its main substrates are longer than C20:0-CoA, some research indicates that CerS2 can also utilize C20-CoA, although with lower efficiency compared to its preferred very long chains. Studies investigating the substrate specificity of CerS isoforms have sometimes included C20-CoA when characterizing CerS2 activity, and chimeric protein studies have also provided insights into CerS2's potential interactions with C20-CoA. However, the primary role in this compound synthesis is attributed more prominently to CerS4 due to its stronger selectivity for this fatty acyl chain length. guidetopharmacology.org

CerS Isoforms and Substrate Specificity for this compound
CerS4 and C20:0-CoA Selectivity

Dihydroceramide Desaturase (DES) and Conversion to Ceramide

The conversion of dihydroceramide to ceramide is a critical step in sphingolipid metabolism, introducing a trans-double bond at the 4,5 position of the sphinganine backbone. This reaction is catalyzed by the enzyme dihydroceramide desaturase (DES), also known as sphingolipid Δ4-desaturase (DEGS). DES enzymes are integral membrane proteins located in the endoplasmic reticulum. physiology.orgplos.orgnih.govplos.organnualreviews.orgmdpi.comnih.govnih.gov The desaturation of dihydroceramides by DES is the final step in the de novo ceramide synthesis pathway. plos.orgplos.orgnih.gov this compound serves as a substrate for this enzyme, being converted into C20 ceramide. aginganddisease.orguni.lu

Research highlights the importance of DES activity in maintaining the balance between dihydroceramide and ceramide levels. Inhibition or ablation of DES can lead to the accumulation of dihydroceramides, including this compound, while decreasing ceramide levels. plos.orgbiorxiv.org This shift in the dihydroceramide/ceramide ratio can have significant biological consequences, distinct from those mediated by ceramides themselves. physiology.orgplos.orgbiorxiv.org

DES1 and DES2 in the Conversion Process

In mammals, two main isoforms of dihydroceramide desaturase have been identified: DES1 (DEGS1) and DES2 (DEGS2). These isoforms exhibit distinct tissue distribution and substrate preferences. DES1 is widely expressed in most tissues and is considered the primary enzyme responsible for the desaturation of dihydroceramides to ceramides. plos.orgnih.govplos.organnualreviews.org It possesses high dihydroceramide C4-desaturase activity. plos.org

In contrast, DES2 expression is more restricted, being predominantly found in epithelial tissues such as the small intestine, skin, and kidney. plos.orgnih.govplos.organnualreviews.org While DES1 is primarily involved in ceramide synthesis, DES2 has been reported to also play a role in the synthesis of phytoceramides, which contain a hydroxyl group at the C4 position of the sphingoid base in addition to the double bond. plos.orgplos.organnualreviews.org

Studies involving the manipulation of DES1 expression have provided insights into its specific role in regulating dihydroceramide levels. For instance, knockdown of DES1 has been shown to favor the accumulation of certain dihydroceramide species, including C20:0 dihydroceramide, over their corresponding ceramide levels. physiology.org This underscores the crucial role of DES1 in the conversion of specific dihydrocerceramides like this compound to ceramide in many cell types.

Research findings on the impact of DES1 ablation demonstrate a significant alteration in the cellular sphingolipid profile. A table summarizing such findings might show:

Sphingolipid SpeciesWild-Type Cells (Relative Level)DES1 Knockout Cells (Relative Level)
This compoundLowHigh
C20 CeramideHighLow
Global DihydroceramidesLowHigh
Global CeramidesHighLow

Note: This table represents hypothetical data based on research findings indicating dihydroceramide accumulation and ceramide reduction upon DES1 inhibition or ablation plos.orgbiorxiv.org. An interactive data table would allow users to sort and filter based on sphingolipid species or cell type.

Regulatory Mechanisms of this compound Homeostasis

The cellular concentration of this compound, like other sphingolipid intermediates, is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including the control of enzyme activity involved in its synthesis and metabolism, as well as feedback mechanisms influenced by other sphingolipid metabolites.

Transcriptional and Post-Translational Regulation of CerS Isoforms

The synthesis of dihydroceramides, including this compound, is catalyzed by a family of six ceramide synthases (CerS1-6). These isoforms exhibit distinct specificities for the fatty acyl-CoA substrates they utilize to N-acylate sphinganine. mdpi.comaginganddisease.orgfrontiersin.orgmdpi.com CerS4, for instance, shows unique selectivity for C18:0-CoA and C20:0-CoA, leading to the generation of C18:0 and C20:0 dihydroceramide. aginganddisease.org CerS2, on the other hand, prefers longer acyl chains such as C22:0, C24:0, and C26:0. mdpi.comaginganddisease.org

The expression and activity of these CerS isoforms are subject to both transcriptional and post-translational regulation. Changes in the expression levels of specific CerS genes can alter the production rates of dihydroceramides with particular acyl chain lengths, thereby impacting this compound levels. For example, transcriptional regulation of CerS isoforms has been observed. plos.org While the precise mechanisms of post-translational regulation of CerS isoforms can be complex and are not fully elucidated, studies suggest that such regulation contributes to controlling dihydroceramide synthesis. nih.gov The differential regulation of CerS isoforms is crucial for maintaining the specific profile of dihydroceramide species within a cell.

Feedback Regulation by Sphingolipid Metabolites

Sphingolipid metabolism is characterized by a complex and interconnected network of pathways where various metabolites can influence the activity of enzymes involved in their synthesis and degradation. Ceramide is often considered a central molecule in this network. mdpi.comunimi.it Feedback regulation by other sphingolipid metabolites plays a significant role in maintaining dihydroceramide homeostasis.

For instance, sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite derived from ceramide, has been shown to inhibit the activity of CerS2 in vitro, suggesting a feedback mechanism where downstream metabolites can regulate the synthesis of specific dihydroceramide species. nih.govrupress.org Additionally, the activity of the SPT complex, which catalyzes the initial step of de novo sphingolipid synthesis, is known to be regulated by feedback mechanisms involving ceramide and the ORMDL/Orm-SPT complex. aginganddisease.orgrupress.org

Changes in the cellular environment or in response to various stimuli can alter the levels of different sphingolipid metabolites, triggering feedback loops that adjust the activity of enzymes like CerS and DES. This intricate regulatory network ensures that the production and metabolism of dihydroceramides, including this compound, are finely tuned to meet cellular demands and prevent potentially disruptive accumulations. Research findings often involve quantifying various sphingolipid species under different experimental conditions to understand these regulatory interactions. A data table illustrating the impact of a specific stimulus on sphingolipid metabolite levels might include:

Sphingolipid SpeciesControl (Arbitrary Units)Stimulus X Treatment (Arbitrary Units)Fold Change
This compound1001801.8
C20 Ceramide1501200.8
Sphingosine-1-Phosphate50751.5
Other Dihydroceramides.........
Other Ceramides.........

Cellular and Molecular Functions of C20 Dihydroceramide

Role in Cellular Signaling Pathways

Dihydroceramides, including C20 dihydroceramide (B1258172), have been shown to be involved in cellular signaling pathways, mediating responses to stress and influencing cell fate. unimi.itmsu.ruresearchgate.netphysiology.org Their accumulation can precede or accompany oxidative and ER stress signals. physiology.org Downstream of these stress responses, pathways such as AMPK and S6K have been directly implicated in mediating the effects of dihydroceramide on processes like autophagy. physiology.org

Modulation of Cell Growth and Proliferation

Dihydroceramides have been characterized as antiproliferative molecules. msu.ruphysiology.org Studies have shown that dihydroceramide accumulation can lead to a reduced proliferation rate. physiology.org This effect on cell growth is linked to their ability to induce cell cycle arrest. unimi.itphysiology.orgnih.gov While ceramides (B1148491) are generally known to inhibit cell growth and proliferation, dihydroceramides, particularly certain species like C20:0 and C24:0 DhCer, have also been shown to affect cell growth. physiology.orgmdpi.com

Induction of Cell Cycle Arrest

Accumulation of dihydroceramide has been demonstrated to lead to cell cycle arrest, thereby inhibiting cell growth. unimi.itphysiology.orgnih.gov This effect has been observed in various cell types, including human neuroblastoma cells and human gastric carcinoma cells. unimi.itphysiology.org

G0/G1 Phase Arrest

Research indicates that dihydroceramide accumulation can induce a temporary arrest in the G0/G1 phase of the cell cycle. unimi.itphysiology.org This arrest contributes to a delayed progression through the cell cycle phases. unimi.it Studies using specific inhibitors of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide, have shown that dihydroceramide accumulation is associated with G0/G1 cell cycle arrest. unimi.itnih.gov

Regulation of Apoptosis and Programmed Cell Death

While ceramides are well-established inducers of apoptosis, dihydroceramides have demonstrated a more complex role, sometimes acting to counteract the pro-apoptotic effects of ceramides or influencing the dynamics of cell death. unimi.itresearchgate.netnih.goviiarjournals.org Dihydroceramides have been linked to both pro-survival and pro-death cellular outcomes, often through their influence on autophagy. physiology.org

Interference with Ceramide Channel Formation

One proposed mechanism by which dihydroceramides influence apoptosis is by hindering the formation of ceramide channels. unimi.itnih.goviiarjournals.orgresearchgate.net Ceramide is known to form channels in the outer mitochondrial membrane, which can lead to the release of pro-apoptotic proteins and initiate the mitochondrial apoptotic pathway. researchgate.netresearchgate.net Elevated levels of dihydroceramides, specifically C20- and C24-dihydroceramide, have been shown to inhibit ceramide channel formation, which can consequently hinder mitochondrial depolarization and downstream apoptotic events like DEVDase activation. nih.goviiarjournals.orgresearchgate.net

Autophagy Induction and Regulation

Dihydroceramides (DhCers), including C20 dihydroceramide, have been shown to induce autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. physiology.orgnih.govunimi.itnih.gov This induction can act as a double-edged sword, contributing to both pro-survival and pro-death cellular outcomes depending on the context. physiology.org Changes in DhCer levels can alter the lipid composition of organelle membranes, which in turn can provoke stress responses that precede or accompany autophagic signals. physiology.orgresearchgate.net

ER Stress-Mediated Autophagy

Accumulation of dihydroceramides, specifically including this compound, has been linked to the induction of endoplasmic reticulum (ER) stress, which subsequently leads to autophagy. physiology.orgunimi.itnih.govnih.gov For instance, treatment with certain anti-cancer drugs, like ABTL0812, has been shown to increase long-chain dihydroceramides by impairing the activity of dihydroceramide desaturase 1 (DES1). nih.gov This increase in dihydroceramides results in sustained ER stress and activates the unfolded protein response (UPR), ultimately promoting cytotoxic autophagy in cancer cells. nih.gov This suggests a mechanism where dihydroceramide accumulation disrupts ER homeostasis, triggering the UPR and initiating autophagy as a cellular response. unimi.itnih.govnih.gov

AMPK and S6K Pathway Involvement

The AMP-activated protein kinase (AMPK) and ribosomal protein S6 kinase (S6K) pathways have been directly implicated in mediating the effect of dihydroceramides on autophagy. physiology.orgresearchgate.net Disturbances in the electron transport chain (ETC) can affect ATP synthesis, promoting the activation of AMPK, which subsequently initiates autophagy. physiology.org Furthermore, inhibition of DES1, leading to an increase in dihydroceramide levels, has been shown to result in reduced S6K activity and elevated autophagy. physiology.org This suggests that dihydroceramides can influence these key energy-sensing and protein synthesis pathways, thereby regulating autophagic processes. physiology.orgtandfonline.com

Cellular Stress Responses

This compound is involved in various cellular stress responses, notably modulating endoplasmic reticulum stress and influencing the oxidative stress response. nih.govunimi.itnih.govnih.govzfin.orgiiarjournals.org

Endoplasmic Reticulum (ER) Stress Modulation

Accumulation of dihydroceramides, including this compound, is closely associated with the induction and modulation of ER stress. nih.govunimi.itnih.govresearchgate.net Increased dihydroceramide levels can alter the lipid composition of the ER membrane, leading to ER stress. physiology.org This ER stress can activate the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. nih.govresearchgate.netresearchgate.net Studies have shown that dihydroceramide accumulation-mediated ER stress precedes the activation of autophagy and cell cycle arrest. unimi.it The interplay between dihydroceramides and ER stress is a critical aspect of cellular responses to various stimuli, including certain drug treatments. nih.govnih.gov

Oxidative Stress Response

Oxidative stress can influence the levels of dihydroceramides, and conversely, dihydroceramide accumulation can also induce oxidative stress. nih.govresearchgate.net Stimulation of oxidative stress has been found to increase dihydroceramide levels, without significantly affecting ceramide levels, due to reduced DES1 activity. physiology.orgnih.gov Treatment of cells with oxidative stress inducers like hydrogen peroxide (H2O2) leads to potent inhibition of dihydroceramide desaturase activity and a consequent accumulation of dihydroceramide. nih.gov This indicates a bidirectional relationship where oxidative stress affects dihydroceramide metabolism, and dihydroceramide accumulation can contribute to the cellular oxidative state. physiology.orgnih.govnih.govresearchgate.netfrontiersin.orgtandfonline.com

Inflammatory Signaling Pathways

While the role of this compound specifically in inflammatory signaling pathways is an area of ongoing research, dihydroceramides in general have been implicated in immune responses. physiology.orgiiarjournals.orgresearchgate.netcsic.esplos.org Endogenous dihydroceramides have been suggested to play a role in regulating the immune system. physiology.org Accumulation of dihydroceramides and ER stress have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammation. physiology.org This suggests that dihydroceramides may exert anti-inflammatory effects by modulating pathways like NF-κB. physiology.orgnih.govplos.orgresearchgate.net However, research also highlights the complex interplay between sphingolipids, including ceramides and dihydroceramides, and inflammatory responses, with different species potentially having varied effects. plos.orgresearchgate.net

Hypoxic Response

Dihydroceramides (DhCers), including this compound, have emerged as bioactive sphingolipids implicated in cellular stress responses, including hypoxia physiology.orgmetabolon.com. Under various hypoxic conditions, DhCers accumulate both in vitro and in vivo, as demonstrated in rat lungs physiology.org. This accumulation is independent of hypoxia-inducible factor (HIF) and negatively impacts cell proliferation physiology.orgnih.gov. Reoxygenation reverses this phenomenon, leading to an increase in ceramide species physiology.org.

The accumulation of dihydroceramides under hypoxia is linked to the inhibition of dihydroceramide desaturase (DES) activity physiology.orgnih.govmdpi.com. DES enzymes, specifically DES1 and DES2, are responsible for introducing a double bond into dihydroceramides to form ceramides physiology.orgmetabolon.commdpi.com. DES1 is expressed in most tissues and is suggested to function as an oxygen sensor metabolon.com. Hypoxia can affect both the activity and levels of DES enzymes physiology.org. Studies have shown that DES are rapidly, directly, and reversibly inhibited by hypoxia in a HIF-independent manner, leading to a marked increase in dihydroceramides nih.gov. This increase in dihydroceramides, in turn, inhibits cell proliferation nih.gov.

The effect of hypoxia on sphingolipids has been confirmed in vivo in mouse hearts, where hypoxia resulted in decreased ceramide levels but increased DhCer levels physiology.orgresearchgate.net. This observation was particularly profound for the C16:0 DhCer species physiology.orgresearchgate.net. Manipulation of DES1 and DES2 enzymes recapitulates these observations physiology.org.

Accumulation of dihydroceramide in vivo has also been shown to suppress HIF-1α, a key regulator of hypoxia, and subsequently vascular endothelial growth factor (VEGF) expression, potentially inducing alveolar septal cell apoptosis and emphysema physiology.org.

Oxidative stress, which can originate from hypoxia, also influences DhCer levels physiology.org. Stimulation of oxidative stress has been found to increase DhCer levels, without affecting ceramide levels, due to reduced DES1 activity physiology.org. However, one study suggests that the increase of DhCer after fenretinide (B1684555) treatment was independent of reactive oxygen species (ROS) accumulation physiology.org. Conversely, DhCer can also induce ROS accumulation, often combined with the induction of ER stress, revealing a bidirectional regulation between oxidative stress and DhCer physiology.org.

Specific dihydroceramide species, such as C20:0 DhCer, have been found to be strongly associated with lower cardiovascular risk factors in aged individuals, further supporting a connection between DhCer and conditions related to oxygen availability researchgate.net. Studies in mouse hypoxia models have shown elevated levels of DhCer C16:0 in the right ventricles and heart with a concomitant decrease in ceramide and expression of DES-1 researchgate.net. This suggests a role for dihydroceramide desaturase as an important regulator in the adaptation to hypoxia researchgate.netnih.gov. The rate-limiting step in de novo ceramide synthesis may shift to the DES enzyme under hypoxic conditions due to increased serine palmitoyltransferase activity nih.gov.

Data from studies on the effect of hypoxia on dihydroceramide levels highlight the accumulation of various species:

ConditionModel SystemObserved DhCer ChangeSpecific DhCer Species NotedCitation
HypoxiaMammalian cells, rat lungsMarked up-regulationAll species nih.gov
Hypoxia (in vivo)Mouse heartIncreaseC16:0 DhCer more profound physiology.orgresearchgate.net
Long term hypoxia (7 days)Human colon cancer cellsAccumulationNot specified nih.gov
Chronic hypoxiaMouse right ventricleIncreaseNot specified researchgate.net

Immune Response Modulation

While limited, studies implicating dihydroceramide in the regulation of the immune system highlight an expanded spectrum of functions for these sphingolipids physiology.org. Dihydroceramides are involved in modulating immune responses, linking cellular stress to inflammation and the regulation of cytokine-induced inflammation metabolon.com.

One study showed that treatment of macrophages with a specific compound (cTE) led to increased DhCer levels and ER stress, which in turn activated A20, an inhibitor of NF-κB physiology.org. C8:0 DhCer alone could mimic this effect, inducing ER stress and A20, thereby downregulating NF-κB and supporting an immunoregulatory role for DhCer physiology.org.

Another study demonstrated the importance of membrane lipid composition in viral infections metabolon.com. Inhibition of DES1 led to increased levels of dihydrosphingomyelin (DhSM) at the expense of sphingomyelin (B164518) (SM), which rigidified membrane microdomains without disrupting global membrane organization physiology.org. This rigidification was shown to prevent the integration of an HIV-1 docking peptide, blocking HIV-1 infection metabolon.com.

Studies have also investigated the effects of dihydroceramides on inflammation directly. In one instance, while long-chain and very-long-chain ceramides and sphingosine (B13886) were found to inhibit LPS activation of macrophages, dihydroceramides did not affect inflammation, cell viability, or apoptotic markers in that specific context mdpi.com. Further studies are needed to identify the effects of sphingolipids and their metabolites on other immune cells mdpi.com.

Dihydroceramides have been implicated in activating the unfolded protein response, which can lead to cytotoxic autophagy in cancer cells frontiersin.org. This process can indirectly influence the tumor microenvironment and potentially immune cell function frontiersin.org.

In a model of neutropenia with impaired immune response to Streptococcus pneumoniae, mice deficient in ceramide kinase (CerK) showed significantly increased serum levels of proapoptotic ceramide while levels of dihydroceramide were reduced aai.org. This suggests that alterations in dihydroceramide levels, potentially influenced by enzymes like CerK, can have implications for neutrophil homeostasis and innate immunity regulation aai.org.

While ceramides are known to play crucial roles in T cell function and can modulate tumorigenesis by affecting cytotoxic T cell frequencies and regulatory T cells, the direct role of dihydroceramides in these specific T cell-mediated immune responses requires further investigation elifesciences.org. Ceramides, as bioactive mediators, can alter the function of immune cells, including regulatory T lymphocytes and macrophages, in the tumor microenvironment frontiersin.org.

The levels of various ceramide species, including C20:0 ceramide, have been observed to decrease in subjects with COVID-19, with the extent of decrease potentially related to disease severity nih.gov. While this study focuses on ceramides, it highlights the broader context of sphingolipid modulation during immune responses to viral infection nih.gov.

Table summarizing observed effects of Dihydroceramides on Immune Response components:

Immune Component/ProcessObserved Effect of DhCer / DhCer AccumulationContext / MechanismCitation
MacrophagesIncreased DhCer levels and ER stress, leading to activation of A20Downregulation of NF-κB, immunoregulatory role physiology.org
Viral Infection (HIV-1)Increased DhSM (from DhCer) rigidifies membrane, blocking viral entryInhibition of DES1 metabolon.com
InflammationNo effect observed in LPS-activated macrophages (in one specific study)Compared to ceramides and sphingosine mdpi.com
NeutrophilsReduced levels of dihydroceramide associated with altered neutrophil homeostasisObserved in ceramide kinase-deficient mice model of impaired innate immunity aai.org
Tumor MicroenvironmentIndirect influence through induction of cytotoxic autophagy via UPRPotential impact on immune cell function in cancer context frontiersin.org

C20 Dihydroceramide in Disease Pathogenesis

Metabolic Diseases

Studies have increasingly linked altered levels of dihydroceramides, including C20 dihydroceramide (B1258172), to the pathogenesis of metabolic diseases such as Type 2 Diabetes, Obesity, and Non-Alcoholic Fatty Liver Disease (NAFLD), now often referred to as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH) physiology.orgaasld.orgnih.gov.

Type 2 Diabetes (T2D)

Elevated levels of certain dihydroceramide species, including C20 dihydroceramide, have been observed in individuals with Type 2 Diabetes physiology.orgphysiology.orgnih.gov. These alterations suggest a potential role for this compound in the development and progression of the disease.

Research indicates a significant association between increased levels of this compound and insulin (B600854) resistance. Studies have shown that basal serum concentrations of this compound are significantly higher in individuals with T2D compared to healthy controls and correlate positively with insulin resistance physiology.orgphysiology.orgnih.gov. This inverse relationship between this compound levels and insulin sensitivity has been observed across cohorts, suggesting that higher concentrations of this lipid may contribute to impaired insulin action nih.govdiabetesjournals.org. In vitro studies further support a direct role, demonstrating that the administration of dihydroceramides can decrease insulin sensitivity in myotubes nih.govnih.govdiabetesjournals.org.

Data from studies examining the relationship between serum dihydroceramides and insulin sensitivity often show elevated levels of this compound in individuals with impaired metabolic health.

Study Cohort / GroupSerum this compound Levels (Arbitrary Units or Relative)Correlation with Insulin Sensitivity
Lean Sedentary ControlsLower-
Individuals with ObesityHigher nih.govInverse nih.govnih.govdiabetesjournals.org
Individuals with T2DSignificantly Higher physiology.orgphysiology.orgnih.govInverse physiology.orgnih.govphysiology.orgnih.govdiabetesjournals.org
Endurance-Trained AthletesLower nih.gov-

Note: Specific units and relative differences vary between studies.

Circulating levels of dihydroceramides, including this compound, have been explored as potential predictive biomarkers for the future development of Type 2 Diabetes nih.govnih.gov. Some studies suggest that elevated plasma concentrations of certain dihydroceramide species are present in individuals with prediabetes and can predict the onset of T2D years before diagnosis nih.gov. A score incorporating plasma C18:0 dihydroceramide, among other lipids, has been proposed and validated as a potential predictive biomarker for T2D development mdpi.com. While this compound is often discussed alongside other dihydrocerides and ceramides (B1148491) in this context, its specific predictive value has been highlighted in some research nih.gov. For instance, one study found that plasma C20:0 dihydroceramide was associated with a higher risk of T2D incidence nih.govresearchgate.net.

The relationship between this compound and pancreatic β-cell function is an area of ongoing research. While ceramides, the downstream products of dihydroceramides, have been more extensively studied for their deleterious effects on β-cell survival and insulin secretion frontiersin.orgmdpi.comnih.gov, the direct impact of specific dihydroceramide species like C20 on β-cell function is also being investigated. Some studies suggest that dihydroceramides may negatively relate to insulin secretion nih.gov. Although in vitro studies using short-chain dihydroceramides did not show the same cytotoxic effect on β-cells as ceramides, the role of longer-chain species like this compound in the complex environment of the pancreas in metabolic disease warrants further investigation physiology.org.

Predictive Biomarker for T2D Onset

Obesity

Obesity is closely linked to altered lipid metabolism and is a major risk factor for insulin resistance and Type 2 Diabetes mdpi.com. Elevated levels of total serum dihydroceramides and individual species, including this compound, have been observed in individuals with obesity nih.govnih.gov. These elevated levels are often found in conjunction with increased insulin resistance in obese individuals nih.govdiabetesjournals.org. Plasma levels of certain dihydroceramides, such as C18:0, C20:0, C22:0, and C24:1, have been associated with waist circumference, a marker of central obesity physiology.orgnih.gov. The accumulation of dihydroceramides in adipose tissue in obese individuals, potentially linked to decreased activity of dihydroceramide desaturase 1 (DES1), may contribute to limiting adipose tissue expansion and promoting ectopic fat deposition in other tissues, thereby contributing to metabolic dysfunction physiology.org.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH)

NAFLD, now termed MASLD, and its more severe inflammatory form, MASH, are hepatic manifestations of metabolic dysfunction and are often associated with obesity and Type 2 Diabetes aasld.orgnih.govijbs.com. Alterations in sphingolipid metabolism, including the accumulation of dihydroceramides, have been implicated in the pathogenesis of these liver conditions ijbs.comnih.govresearchgate.net. While research has often focused on ceramides in NAFLD/MASH, dihydroceramides are also gaining attention. Studies have reported increased levels of dihydroceramides in the liver and plasma of individuals with NAFLD/MASH, and these levels may correlate with the severity of liver damage, including steatosis and fibrosis ijbs.comresearchgate.net. Liver-derived very-low-density lipoproteins (VLDL) in patients with T2D and NAFLD have been found to be particularly enriched in dihydroceramide species, which could contribute to their role as biomarkers in these conditions physiology.org. The accumulation of dihydroceramides may contribute to hepatic insulin resistance, endoplasmic reticulum stress, and mitochondrial dysfunction, all of which are involved in the progression of NAFLD to MASH ijbs.com.

Metabolic ConditionAssociation with this compoundKey Findings
Type 2 Diabetes (T2D)Elevated serum/plasma levels physiology.orgphysiology.orgnih.govphysiology.orgnih.gov. Associated with increased risk nih.govresearchgate.net.Higher in T2D subjects physiology.orgphysiology.orgnih.gov. Potential predictive biomarker nih.govnih.govnih.gov. May negatively impact β-cell function nih.gov.
ObesityElevated serum/plasma levels nih.govnih.gov. Associated with waist circumference physiology.orgnih.gov.Higher in obese individuals nih.govnih.gov. Correlates with insulin resistance in obesity nih.govdiabetesjournals.org.
NAFLD/MASHAccumulation in liver and plasma ijbs.comresearchgate.net. Enrichment in liver-derived VLDL physiology.org. Correlates with severity researchgate.net.Implicated in hepatic insulin resistance, ER stress, and mitochondrial dysfunction ijbs.com. May correlate with steatosis and fibrosis researchgate.net.
Elevated Hepatic Levels in MASH

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is characterized by hepatic steatosis, inflammation, and fibrosis. Dysregulated sphingolipid metabolism, including elevated levels of ceramides and dihydroceramides, is a feature of MASH. Studies have indicated that hepatic levels of dihydroceramides are increased in subjects with steatohepatitis and correlate with histological severity in patients with metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov More specifically, hepatic levels of certain dihydroceramides, including Cer(d18:0/20:0), have been shown to be significantly elevated in subjects with MASH compared to those with simple steatosis. nih.gov Elevated ceramide levels in MASH livers are linked to inflammation, oxidative stress, and liver injury, suggesting a role for these lipids in lipotoxicity. nih.govnih.govijbs.com While research often focuses on ceramides, the increase in their dihydroceramide precursors in the liver of individuals with MASH highlights the potential involvement of this compound in the progression of this disease.

Cardiovascular Diseases (CVDs)

Sphingolipids, particularly ceramides and dihydroceramides, are increasingly recognized as significant players in the pathogenesis of cardiovascular diseases. nih.govnih.govahajournals.orgmdpi.commdpi.comfrontiersin.orgmdpi.com Elevated levels of circulating sphingolipids, including certain dihydroceramides, have been associated with increased risk of CVDs. nih.govmdpi.comnih.gov

Cardiomyopathy

Cardiomyopathy, a disease of the heart muscle, has been linked to dysregulation of sphingolipid metabolism. Ceramides, including C20 species, are implicated in cardiac dysfunction and cardiomyocyte apoptosis. nih.govnih.govfrontiersin.org Studies in models of diabetic cardiomyopathy have shown that overexpression of CerS2, an enzyme that produces long-chain ceramides including those derived from this compound, worsened cardiac function. nih.gov While the direct impact of this compound on cardiomyopathy requires further specific investigation, its role as a precursor to potentially detrimental ceramide species suggests its relevance in the context of this condition.

Heart Failure

Heart failure is a complex syndrome characterized by impaired cardiac function. Elevated ceramide levels are frequently observed in patients with heart failure and are associated with increased mortality risk. nih.govnih.govmdpi.commdpi.comfrontiersin.orgmdpi.comaginganddisease.orgfrontiersin.org Plasma levels of certain ceramides, including C20 species, have been found to correlate with heart failure. mdpi.comaginganddisease.org Dihydroceramides are also associated with cardiometabolic disease risk, which includes heart failure. nih.govnih.govoup.com The accumulation of ceramides in cardiac tissue is linked to cardiomyocyte mortality and deterioration of cardiac function. nih.govaginganddisease.org Given that this compound is a direct precursor to C20 ceramide, its levels may also be relevant in the context of heart failure pathogenesis.

Myocardial Infarction

Myocardial infarction (MI), or heart attack, is a leading cause of cardiovascular mortality. Increased levels of ceramides, including C16, C20, C20:1, and C24, have been observed after MI and are associated with exacerbated myocardial injury and deterioration of cardiac function. nih.govmdpi.comfrontiersin.orgaginganddisease.orgnih.gov Studies have shown that reducing ceramide levels, including C20:0 ceramide, can provide a protective effect after MI. nih.gov While research often focuses on the role of ceramides in MI, the enzymes involved in the de novo synthesis pathway, which produces dihydroceramides like this compound, are upregulated after MI. frontiersin.org This suggests that increased production of this compound may contribute to the elevated ceramide levels observed in the ischemic heart.

Association with Cardiorespiratory Fitness

Higher levels of circulating C20:0 dihydroceramide have been strongly associated with lower aerobic capacity, a key indicator of cardiorespiratory fitness, in older adults. nih.govnih.gov This association remained significant even after adjusting for various confounding factors such as age, sex, blood pressure, and lipid levels. nih.govnih.gov Studies, such as the Baltimore Longitudinal Study of Aging, have investigated the relationship between different ceramide species and peak oxygen uptake (VO2 peak), finding that elevated levels of certain ceramides and dihydroceramides, including C20:0 dihydroceramide, correlate with poorer cardiorespiratory fitness. nih.govnih.gov The association between higher levels of C20:0 dihydroceramide and poorer aerobic capacity has been observed in both men and women, although the association might be stronger in men for certain ceramide species. nih.gov

Data from studies examining the association between sphingolipids and cardiorespiratory fitness indicate a clear inverse relationship between C20:0 dihydroceramide levels and VO2 peak. nih.gov

Sphingolipid SpeciesAssociation with VO2 PeakStatistical Significance (P-value)
C20:0 DihydroceramideInverse (Higher levels associated with lower VO2 peak)< 0.001 nih.gov
C18:0 CeramideInverse< 0.001 nih.gov
C20:0 CeramideInverse< 0.001 nih.gov
C24:1 CeramideInverse0.018 nih.gov

Note: This table is intended to represent data discussed in the text and is illustrative of the relationships observed in research findings.

These findings suggest that C20:0 dihydroceramide may be implicated in the pathogenesis of age-related decline in cardiorespiratory fitness and could potentially serve as a biomarker for low fitness in older adults. nih.gov

Cancer

Sphingolipids, including dihydroceramides, play multifaceted roles in cancer biology, influencing processes such as cell proliferation, growth arrest, and apoptosis. unimi.itnih.govnih.gov The balance between different sphingolipid species is crucial, and alterations in this balance are frequently observed in various cancers. nih.govfrontiersin.org

Role in Tumor Progression and Cell Death

Dihydroceramides, including this compound, have been implicated in regulating cell fate, with some studies suggesting they can induce cellular processes like cell cycle arrest and programmed cell death. unimi.it However, their role can be complex and context-dependent. unimi.itphysiology.org Accumulation of dihydroceramides, often due to the inhibition or knockdown of dihydroceramide desaturase (DES), the enzyme that converts dihydroceramides to ceramides, can influence cell death pathways. physiology.orgnih.goviiarjournals.org

Research indicates that elevated dihydroceramide levels can counteract the pro-apoptotic effects of ceramides by inhibiting ceramide channel formation, which is a critical step in the mitochondrial apoptotic pathway. nih.goviiarjournals.org In some contexts, the accumulation of specific dihydroceramide species, such as C20:0 and C24:0 dihydroceramide, has been shown to attenuate late apoptosis while augmenting early apoptosis in cancer cells. physiology.orgiiarjournals.org This suggests a complex interplay between dihydroceramides and ceramides in determining cell death outcomes. nih.goviiarjournals.org

Studies involving the knockdown of DES have demonstrated a substantial increase in dihydroceramide levels, including this compound, which was associated with attenuated mitochondrial depolarization, caspase activation, and late apoptosis, while early apoptosis was enhanced. nih.goviiarjournals.org This highlights the impact of the dihydroceramide/ceramide balance on apoptotic responsiveness. nih.goviiarjournals.org

Specific Cancers

Alterations in sphingolipid profiles, including changes in this compound levels, have been observed in several specific cancer types, suggesting their potential involvement in tumor development and progression.

Head and Neck Squamous Carcinoma

In human head and neck squamous carcinoma (HNSCC) cells, studies have investigated the role of sphingolipids, including dihydroceramides, in response to therapies like photodynamic therapy (PDT). nih.goviiarjournals.org Down-regulation of ceramide synthase 1 (CERS1), which produces C18- and C20-ceramide, has been linked to decreased levels of these ceramides and dihydroceramides, contributing to apoptotic resistance after PDT. iiarjournals.org Conversely, knockdown of dihydroceramide desaturase (DES) in HNSCC cells leads to a significant increase in dihydroceramide levels, including this compound. nih.goviiarjournals.org This accumulation of C20 and C24 dihydroceramide was found to be higher in DES-knockdown cells compared to control cells after PDT. nih.goviiarjournals.org

These findings suggest that the balance between ceramides and dihydroceramides, regulated by enzymes like CERS1 and DES, is critical in determining the apoptotic response of HNSCC cells to therapy. nih.goviiarjournals.orgiiarjournals.org Elevated levels of dihydroceramides, including this compound, may contribute to resistance to certain cell death pathways in HNSCC. nih.goviiarjournals.org

Gastric Cancer

Research has indicated that dihydroceramide accumulation can induce cellular processes in gastric cancer cells. For instance, dihydroceramide intracellular increase in response to certain treatments has been shown to mediate autophagy in gastric cancer cells. physiology.org While the specific role of this compound in gastric cancer requires further detailed investigation, the involvement of dihydroceramides in mediating cellular responses like autophagy in this cancer type has been reported. physiology.org

Prostate Cancer

Sphingolipid metabolism is altered in prostate cancer, and these alterations can influence tumor progression. nih.govfrontiersin.org While much research in prostate cancer has focused on ceramides and other sphingolipids, changes in dihydroceramide levels, including potentially this compound, may also play a role. Elevated levels of dihydroceramide desaturase, the enzyme that converts dihydroceramides to ceramides, have been associated with the development of metastasis in advanced prostate cancer. researchgate.net Conversely, inhibition of dihydroceramide desaturase 1 (DES1) has been shown to lead to an accumulation of dihydroceramides and a reduction in prostate tumor size and proliferation rate in studies using a sphingosine (B13886) kinase 2 inhibitor. physiology.org

In prostate cancer cells with high levels of acid ceramidase (AC), which hydrolyzes ceramides, lower concentrations of long-chain ceramides, including C20 ceramide, and elevated levels of very long-chain ceramides have been observed, associated with increased proliferation and tumorigenicity. nih.govfrontiersin.org While this highlights the importance of ceramide species balance, the interplay with dihydroceramides like this compound in prostate cancer pathogenesis warrants further exploration.

Breast Cancer

Sphingolipid metabolism is significantly altered in breast cancer, and these alterations can influence tumor growth, progression, and response to therapy frontiersin.orgnih.govmdpi.com. Studies have investigated the levels of various ceramide and dihydroceramide species in breast cancer tissues compared to normal or peri-tumor tissues mdpi.comoncotarget.comasc-abstracts.orgresearchgate.net.

Research indicates that levels of all dihydroceramide species, which are precursors of ceramides in the de novo pathway, are significantly higher in breast cancer tissue compared to peri-tumor or normal breast tissue oncotarget.comasc-abstracts.org. This suggests an activation of the de novo ceramide synthesis pathway in breast cancer oncotarget.comasc-abstracts.orgnih.gov. Specifically, C20:0 dihydroceramide has been among the dihydroceramide species found to be elevated in breast cancer tissue asc-abstracts.org.

Increased gene expression of dihydroceramide desaturase 1 (DES-1), the enzyme responsible for converting dihydroceramide to ceramide, has also been observed in breast cancer tissue compared to normal breast tissue oncotarget.com.

While some studies on breast cancer have focused more on ceramide species, the elevated levels of dihydroceramides, including C20:0, suggest their potential role in the altered sphingolipid landscape of breast cancer. The precise mechanisms by which elevated this compound levels influence breast cancer biology require further investigation, but they could be linked to the induction of autophagy, ER stress, or oxidative stress, processes known to be affected by dihydroceramides and relevant to cancer progression and treatment response physiology.orgmdpi.com.

Chordoma

Chordomas are rare bone tumors arising from remnants of the notochord, known for their local invasiveness and resistance to treatment nih.govnih.govnih.gov. Lipidomics analysis has been applied to investigate the role of sphingolipids, including dihydroceramides, in chordoma behavior nih.govnih.gov.

Studies on skull base chordomas have shown that total dihydroceramide levels are elevated, particularly in recurrent tumors that have undergone previous surgical resection and radiation therapy, compared to primary tumors nih.govnih.govresearchgate.net. This elevation in dihydroceramides suggests the activation of the de novo ceramide synthesis pathway in chordomas nih.gov.

Specific dihydroceramide species, including C16:0, C24:1, and C24:0 dihydroceramides, have been identified as the most abundant in skull base chordomas nih.gov. While C20:0 dihydroceramide levels in chordoma are not as frequently highlighted as other species in the search results, the general elevation of total dihydroceramides and the activation of the de novo synthesis pathway, where this compound is an intermediate, indicate its likely presence and potential involvement nih.govnih.gov.

Furthermore, studies have correlated total ceramide levels with the proliferation index (MIB-1 staining) in chordomas, and higher ceramide content has been associated with autophagy pathway activation nih.gov. Given that dihydroceramides are precursors to ceramides, their elevated levels could contribute to the increased ceramide pool and influence these cellular processes in chordoma researchgate.netnih.gov. Research suggests that cytoprotective autophagy might play a role in chordoma cells' survival, and the link between ceramides, autophagy, and tumor proliferation warrants further investigation nih.gov.

Neurodegenerative Diseases

Abnormal sphingolipid metabolism has been increasingly linked to the pathogenesis of various neurodegenerative diseases physiology.orgfrontiersin.orgmetabolon.comresearchgate.netfrontiersin.orgnih.govmdpi.comnih.govmdpi.com. While much research has focused on ceramides, the role of dihydroceramides, including this compound, is also being explored physiology.orgmetabolon.comresearchgate.netnih.govmdpi.commdpi.com.

Mutations in genes involved in the de novo ceramide biosynthesis pathway, such as dihydroceramide desaturase 1 (DEGS1), have been directly linked to pediatric neurodegenerative disorders like hypomyelinating leukodystrophy-18 (HLD-18) researchgate.netnih.govelifesciences.org. Loss of DEGS1 function leads to the accumulation of dihydroceramides and a depletion of ceramides researchgate.netnih.govelifesciences.org. Studies in model organisms and human cell lines show that dihydroceramide accumulation can drive neurodegeneration and disrupt cellular homeostasis, particularly in glial cells researchgate.netnih.govelifesciences.org.

Increased dihydroceramide levels may contribute to a broader spectrum of neurodegenerative diseases beyond HLD-18 researchgate.netnih.govelifesciences.org. For instance, gain-of-function mutations in components of the serine palmitoyltransferase (SPT) complex, which catalyzes the initial step of sphingolipid biosynthesis, cause juvenile amyotrophic lateral sclerosis (ALS) and result in elevated sphingolipid biosynthesis, with dihydroceramides showing a significant relative increase researchgate.netnih.govelifesciences.org.

Alterations in ceramide species, including C20:0 ceramide, have been observed in the brains and biofluids of patients with neurodegenerative diseases like Alzheimer's disease (AD) mdpi.comnih.govmdpi.comnih.gov. While these studies primarily focus on ceramides, the interconnectedness of the sphingolipid pathway suggests that changes in dihydroceramide levels, including this compound, could also be involved researchgate.netmdpi.commdpi.com. Studies have noted shifts in the acyl chain composition of ceramides in the brains of patients with Parkinson's disease (PD), including changes in shorter acyl chain species like C20:0, which might be associated with the regulation of ceramide synthases or sphingomyelinases mdpi.com.

Research indicates that dihydroceramides can impact processes relevant to neurodegeneration, such as autophagy and the regulation of reactive oxygen species (ROS) physiology.orgmetabolon.com. Studies have demonstrated that dihydroceramides can influence β-amyloid secretion and production in the context of Alzheimer's disease metabolon.com.

The accumulation of dihydroceramides due to impaired conversion to ceramides appears to be a key mechanism in certain neurodegenerative conditions researchgate.netnih.govelifesciences.org. The specific contribution of this compound to the pathogenesis of various neurodegenerative diseases is an active area of research, but its presence as an intermediate in the affected pathway suggests its potential involvement.

Here is a data table summarizing some of the findings related to dihydroceramides in the discussed diseases:

Research Methodologies for C20 Dihydroceramide Analysis

Quantitative Analysis Techniques

Quantitative analysis of C20 dihydroceramide (B1258172) often involves chromatographic separation coupled with sensitive detection methods, primarily mass spectrometry and fluorescence detection, allowing for the precise measurement of this lipid species in complex biological matrices. nih.govencyclopedia.pub

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection (HPLC-FLD) is a method utilized for the quantitative analysis of ceramide and dihydroceramide molecular species, including those with a C20 acyl chain. This technique typically involves the semi-synthesis of anthroyl derivatives of dihydroceramides, which are fluorescently labeled, to enable their detection. Reversed-phase HPLC equipped with a fluorescence detector can separate anthroyl derivatives of dihydroceramides containing saturated N-acyl chains ranging from C16 to C24. encyclopedia.pubcapes.gov.brresearchgate.netnih.gov While this method can effectively separate various saturated dihydroceramide species, some ceramide molecular species with monoenoic acyl chains may co-elute with saturated dihydrocerceramide species. capes.gov.brresearchgate.netnih.gov The method has demonstrated a lower detection limit below 1 pmol for ceramide molecular species. capes.gov.brresearchgate.netnih.gov This approach has been applied to the analysis of sphingomyelin (B164518) and free ceramide in cellular models, such as U937 cells. capes.gov.brresearchgate.netnih.gov

Mass Spectrometry (MS) and Lipidomics

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), is a powerful tool for the identification and quantification of sphingolipids, including C20 dihydroceramide. nih.govnih.govzfin.org Lipidomics, the large-scale study of lipids in biological systems, heavily relies on MS-based techniques to provide comprehensive profiles of lipid species. nih.govnih.govzfin.org Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common approach for the quantitative analysis of different ceramide species from biological extracts. biorxiv.orgresearchgate.net This method offers high selectivity and sensitivity, enabling the detection of low-abundance metabolites without extensive prior purification. researchgate.net LC-MS/MS methods, often utilizing multiple reaction monitoring (MRM), allow for the simultaneous quantification of multiple ceramide and dihydroceramide species. biorxiv.orgnih.govresearchgate.net

Targeted lipidomics approaches focus on the quantitative analysis of specific lipid classes or species, such as ceramides (B1148491) and dihydroceramides, using MS-based methods. biorxiv.orgresearchgate.net These methods are designed to routinely quantitate selected (dihydro)ceramides in various sample types, including serum and tissues. nih.govbiorxiv.orgthermofisher.com High-throughput LC-MS/MS methods have been developed and validated for the simultaneous quantification of numerous ceramide and dihydroceramide species in human serum. biorxiv.org These methods often employ simple sample preparation techniques like protein precipitation and utilize stable isotope-labeled internal standards for accurate quantification. biorxiv.orgnih.govthermofisher.com Targeted lipidomics profiling has been applied in human population studies to investigate the associations between specific dihydroceramides, including C20:0 dihydroceramide, and the risk of developing conditions like type 2 diabetes and cardiovascular disease. biorxiv.orgresearchgate.netnih.gov Studies have shown that targeted lipid profiling can identify many sphingolipids that are highly abundant in the brain compared to plasma. plos.org

In Vitro Cellular Models for this compound Studies

In vitro cellular models are extensively used to investigate the cellular effects and metabolism of this compound. Various cell lines and primary cells serve as valuable tools to study the impact of manipulating dihydroceramide levels and to explore the underlying molecular mechanisms. capes.gov.brnih.govzfin.orgthermofisher.comnih.gov

Studies using cell lines such as U937 cells have employed quantitative analysis techniques like fluorescence HPLC to determine the levels of free ceramide and dihydroceramide. capes.gov.brnih.gov In human primary myotubes, the administration of dihydroceramides has been shown to decrease insulin (B600854) sensitivity, suggesting a potential causal role in promoting insulin resistance. nih.gov Research in cancer cell lines, including T-cell acute lymphoblastic leukemia (ALL) cell lines and HGC-27 cells, has investigated the effects of dihydroceramide accumulation on cellular processes such as cell cycle arrest, apoptosis, and autophagy. researchgate.netunimi.itmdpi.comphysiology.orgplos.org For instance, dihydroceramide accumulation in HGC-27 cells was found to induce a temporary arrest in the G0/G1 phase of the cell cycle. unimi.it Studies have also revealed that the accumulation of specific dihydroceramide species, including C20:0 dihydroceramide, can be favored by inhibiting dihydroceramide desaturase 1 (DES1) in certain cancer cell contexts, influencing cell death pathways. physiology.orgplos.org Furthermore, in myotubes, palmitate-induced insulin resistance was linked to the up-regulation of DES1, and knockdown of this enzyme increased dihydroceramide levels while decreasing ceramide levels, protecting against insulin resistance. nih.gov

In Vivo Animal Models for this compound Research

Animal models, particularly mice and rodents, are crucial for studying the in vivo metabolism and physiological roles of this compound and other sphingolipids. zfin.orgnih.govnih.gov These models allow researchers to investigate the effects of genetic modifications affecting sphingolipid metabolism and to assess the impact of altered dihydroceramide levels on various tissues and organs. mdpi.comphysiology.orgnih.govfrontiersin.orgnih.gov

Studies in mice have shown that this compound is a major dihydroceramide species in certain tissues, such as the kidney and lung. nih.gov The distribution of dihydroceramide species in mouse tissues can provide insights into the activity and substrate specificity of ceramide synthases and dihydroceramide desaturase. nih.gov Animal models are also used to study the link between circulating sphingolipids and conditions like insulin resistance and cardiovascular disease. nih.govfrontiersin.org For example, studies in rodents have demonstrated that certain dietary interventions can alter liver fat content and plasma ceramide levels. nih.gov Pre-clinical rodent models have also been used in targeted lipid profiling studies to identify sphingolipids that are highly abundant in the brain compared to plasma, which could serve as biomarkers for acute brain injury. plos.org Animal models of autoimmune rheumatic diseases have been used to explore the potential of targeting ceramide metabolism as a therapeutic strategy. mdpi.com

Human Cohort Studies and Clinical Investigations

Human cohort studies and clinical investigations are essential for understanding the relevance of this compound in human health and disease. These studies involve analyzing sphingolipid profiles in biological samples from human participants and correlating these levels with various physiological parameters and disease outcomes. nih.govresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.netplos.org

Quantitative analysis of ceramides and dihydroceramides, including C20 species, in human serum and plasma has been performed using sensitive mass spectrometry methods. biorxiv.orgnih.govresearchgate.net These studies have revealed associations between circulating dihydroceramide levels and metabolic diseases such as type 2 diabetes and cardiovascular disease. researchgate.netnih.govnih.govresearchgate.net For instance, plasma dihydroceramide content, including C20:0 dihydroceramide, has been found to be significantly greater in individuals with obesity and type 2 diabetes and negatively related to insulin sensitivity. nih.govresearchgate.net Circulating dihydroceramides have also been identified as potential long-term predictors of type 2 diabetes onset. physiology.orgresearchgate.net Furthermore, studies have investigated the association between plasma sphingolipid levels and cognitive function, finding that higher levels of certain ceramides and dihydroceramides, including C20:0, were associated with increased odds of mild cognitive impairment in middle-aged men. nih.gov Clinical investigations have also examined ceramide and dihydroceramide levels in human tissues, such as breast cancer tissue, and explored their association with disease characteristics. oncotarget.com Targeted lipidomics profiling in human cohorts has provided insights into the link between genetic predisposition, dietary habits, and cardiometabolic disease risk, with specific dihydroceramides like C20:0 dihydroceramide showing associations with T2D risk. nih.gov

Plasma (Dihydro)ceramide Profiling

Plasma lipidomic analysis is a common approach to investigate the circulating levels of dihydroceramides and ceramides. LC-MS/MS is widely employed for this purpose, allowing for the simultaneous quantification of multiple sphingolipid species in human plasma. stanford.edubiorxiv.orgresearchgate.net Sample preparation typically involves lipid extraction from plasma, often using methods like protein precipitation or liquid-liquid extraction. stanford.edubiorxiv.orglipidmaps.orgresearchgate.net Internal standards, such as stable isotope-labeled dihydroceramides, are crucial for accurate quantification. stanford.edubiorxiv.org

Studies have utilized high-throughput LC-MS/MS methods capable of quantifying a broad range of dihydroceramides, including this compound, in human plasma. stanford.edubiorxiv.org These methods often involve reverse-phase chromatography for separation and Multiple Reaction Monitoring (MRM) for sensitive and specific detection on a triple quadrupole mass spectrometer. stanford.edubiorxiv.orgsciex.comnih.govacs.org

Research findings from plasma profiling studies have associated elevated levels of certain dihydroceramide species, including C20:0 dihydroceramide, with various conditions. For instance, increased plasma concentrations of Cer(d18:0) species, which include dihydroceramides, were observed in individuals up to 9 years before the diagnosis of type 2 diabetes. researchgate.net Specifically, C20:0 dihydroceramide has been found to be elevated in the plasma of individuals with metabolic syndrome and has shown a strong association with lower cardiorespiratory fitness in older adults. researchgate.netnih.gov Studies have also investigated the association between plasma C20:0 dihydroceramide levels and conditions like type 2 diabetes and exposure to black carbon. mdpi.comnih.gov

Table 1 summarizes some research findings related to this compound levels in plasma:

StudyCohort/ConditionKey Finding Related to this compound in PlasmaCitation
Wigger et al.Individuals progressing to Type 2 DiabetesElevated plasma dihydroceramides (including C20:0) up to 9 years before onset. researchgate.netmdpi.com
Pietiläinen et al.Metabolic SyndromeIncreased plasma this compound levels in individuals with MetS. researchgate.net
Semba et al.Older adults (Baltimore Longitudinal Study of Aging)Higher circulating C20:0 dihydroceramide strongly associated with lower aerobic capacity. nih.gov
Xu et al.Short-term Black Carbon exposureIncreased C20:0 metabolic pathway species (including dihydroceramide) associated with impaired glucose homeostasis. nih.gov

Tissue (Dihydro)ceramide Analysis

Analysis of dihydroceramide levels in tissues provides insights into local sphingolipid metabolism and its role in tissue-specific functions and pathologies. Similar to plasma analysis, LC-MS/MS is the primary method for quantifying dihydroceramides in tissue samples. stanford.edusciex.comnih.govresearchgate.netnih.govmdpi.com Tissue samples, such as liver, adipose tissue, muscle, and nervous system tissue, require homogenization and lipid extraction prior to LC-MS/MS analysis. sciex.comlipidmaps.orgnih.gov Various extraction methods, including the Bligh-Dyer method, are employed to efficiently recover lipids from tissue matrices. sciex.comlipidmaps.orgresearchgate.net

Targeted lipidomics approaches using LC-MS/MS with MRM are capable of profiling dihydroceramides, including this compound, in mammalian tissues. sciex.comnih.gov These methods often involve specific chromatographic columns and optimized mass spectrometric parameters to ensure accurate identification and quantification of individual dihydroceramide species. sciex.comnih.govacs.org

Research has investigated this compound levels in various tissues. For instance, studies have examined dihydroceramide profiles in liver and epididymal white adipose tissue of dihydroceramide desaturase-1 (DES1) knockout mice, observing increased dihydroceramide levels in these tissues. sciex.com Elevated dihydroceramide levels have also been noted in the livers of patients with Non-Alcoholic Steatohepatitis (NASH). researchgate.net In the context of cancer research, increased levels of dihydroceramides, particularly this compound, were observed in mouse squamous cell carcinoma tumors following photodynamic therapy. nih.gov Analysis of colorectal cancer tissue has shown altered levels of various ceramide species, including a reduction in C20:0-Cer content compared to normal intestinal tissue. mdpi.com While this finding pertains to ceramide, it highlights the importance of analyzing specific acyl chain lengths in tissue sphingolipid profiles. Studies on nervous system tissue have also employed LC-MS/MS to quantify dihydroceramides, including C20 species. nih.gov

Table 2 presents some research findings related to this compound levels in tissues:

StudyTissue TypeKey Finding Related to this compound in TissueCitation
Sciex Application NoteMouse Liver and Epididymal White Adipose TissueIncreased dihydroceramides (including C20 species) in DES1 knockout mice. sciex.com
Gorden et al.Human Liver (NASH)Elevated dihydroceramide levels observed in the livers of NASH patients. researchgate.net
Cecic et al.Mouse Squamous Cell Carcinoma TumorsElevated dihydroceramides, including this compound, after photodynamic therapy. nih.gov
Skrzydlewska et al.Human Colorectal Cancer TissueReduced C20:0-Cer (ceramide) content compared to normal tissue. mdpi.com
PubMed Central (Deoxysphingolipids)Mouse Nervous System Tissue (Brain, Spinal Cord, Sciatic Nerve)LC-MS/MS methods established for quantifying dihydroceramides, including C20 species. nih.gov

Therapeutic Implications and Future Research Directions

C20 Dihydroceramide (B1258172) as a Potential Biomarker

Alterations in the levels of C20 Dihydroceramide have been observed in various disease states, suggesting its potential utility as a biomarker.

Monitoring Disease Progression and Severity

Specific sphingolipids, including dihydroceramides, have been implicated as possible biomarkers of disease severity and progression in conditions such as osteoarthritis, with stage-dependent elevated levels observed in synovial fluid, blood, and tissue of patients. researchgate.net In the context of cancer treatment, increased tumor C20-dihydroceramide levels after photodynamic therapy (PDT) have been observed, suggesting that the accumulation of tumor dihydroceramide might serve as a biomarker of tumor response to PDT. nih.gov Changes in the C20:4 series of lipids were overrepresented in individuals with severe SARS-CoV-2 infection and could distinguish severe from moderate disease patients. medrxiv.org

Targeting this compound Metabolism for Therapeutic Intervention

The enzymes involved in the synthesis and metabolism of this compound represent potential targets for therapeutic strategies aimed at modulating its levels and downstream effects.

Modulation of Ceramide Synthase (CerS) Activity

Ceramide synthases (CerS) are a family of enzymes responsible for the synthesis of dihydroceramides by N-acylating sphinganine (B43673) with specific fatty acyl-CoAs. nih.govresearchgate.net There are six mammalian CerS isoforms (CerS1-6), each exhibiting different preferences for fatty acid chain lengths. researchgate.net CerS4 shows unique selectivity for C18:0-CoA and C20:0-CoA, thereby generating C18:0 and C20:0 dihydroceramide. aginganddisease.org CerS2 prefers very long acyl-CoA chains (C20-C26) for ceramide synthesis. nih.gov Modulating the activity of specific CerS isoforms, such as CerS4, could potentially alter the production of this compound. For instance, studies have shown that curcumin (B1669340) treatment can elevate levels of various ceramide species, particularly C20-, C18-, and C26:1, consistent with the idea that curcumin induces the rapid formation of CerS dimers, thereby elevating ceramide synthesis. nih.gov Silencing of CerS1 has been associated with decreases in specific ceramide and dihydroceramide species, including C20-ceramide, leading to suppressed apoptosis in cancer cells after PDT. iiarjournals.org Targeting CerS isoforms may become a potential therapeutic approach to reduce ceramide synthesis in conditions like metabolic dysfunction-associated steatohepatitis (MASH). frontiersin.org

Inhibition of Dihydroceramide Desaturase (DES)

Dihydroceramide desaturase (DES), specifically DES1, is the enzyme responsible for introducing the 4,5-trans double bond into the sphingoid backbone of dihydroceramide to produce ceramide, representing the final step in de novo ceramide synthesis. nih.govnih.gov Inhibition of DES activity leads to the accumulation of dihydroceramides and a decrease in ceramides (B1148491). nih.gov This shift in the dihydroceramide/ceramide balance can have significant cellular consequences. nih.gov Targeting dihydroceramide desaturase has emerged as a potential therapeutic strategy against cardiometabolic diseases. nih.gov Inhibition of DES1 enzymatic activity has been shown to alter ceramide synthesis and prevent adipogenesis and reduce lipid accumulation in vivo. nih.gov

Fenretinide (B1684555) as a DES Inhibitor

Fenretinide (4-HPR), a synthetic retinoid, has been identified as an inhibitor of dihydroceramide desaturase (DES1). nih.govnih.govtribioscience.com Studies have shown that fenretinide inhibits DES activity in a dose-dependent manner. capes.gov.br Fenretinide's inhibition of DES1 can lead to the intracellular accumulation of dihydroceramide. nih.govnih.gov This mechanism contributes to its biological effects, including the induction of apoptosis in cancer cells. scitechdevelopment.comscitechdevelopment.com Fenretinide has been shown to inhibit dihydroceramide desaturase in vitro at clinically relevant concentrations. nih.gov Inhibition of DES by fenretinide has been linked to the accumulation of endogenous dihydroceramides and cell cycle arrest. nih.gov Fenretinide has also been shown to prevent obesity, hyperglycemia, insulin (B600854) resistance, and hepatic steatosis in mice, effects attributed in part to its inhibition of dihydroceramide desaturase. nih.govtribioscience.com

Strategies to Reduce this compound Levels

Modulating the levels of dihydroceramides, including the C20 species, is an area of therapeutic interest. While direct strategies specifically aimed at reducing this compound are not extensively detailed in the available literature, approaches that influence the broader dihydroceramide pool or their metabolic pathways are being investigated. Dihydroceramides are metabolic intermediates in the de novo sphingolipid synthesis pathway and are converted to ceramides by dihydroceramide desaturase (DES) waocp.org. Inhibiting DES leads to the accumulation of dihydroceramides waocp.org. Fenretinide, for instance, is an inhibitor of DES that induces intracellular accumulation of dihydroceramide. This suggests that modulating DES activity, potentially through activation, or inhibiting upstream synthesis steps catalyzed by ceramide synthases (CerS), could influence dihydroceramide levels. Ceramide synthases exhibit specificity for different fatty acyl-CoA chain lengths, with CerS4 utilizing C20:0-CoA to generate this compound. Therefore, targeting specific CerS isoforms like CerS4 could be a strategy to impact this compound synthesis.

Context-Dependent Therapeutic Approaches

The biological effects of dihydroceramides, including this compound, appear to be context-dependent, varying based on factors such as cell type, the specific disease context, and the balance with other sphingolipids, particularly ceramide. Studies indicate that the ratio of dihydroceramide to ceramide can be crucial in determining cellular outcomes, such as apoptotic responsiveness. For example, elevated dihydroceramide levels have been shown to counteract the pro-apoptotic effects of ceramide by inhibiting ceramide channel formation. This highlights the complexity in targeting dihydroceramide levels for therapeutic benefit, as the desired outcome may depend on manipulating the dihydroceramide/ceramide balance within a specific cellular or tissue environment. The acyl chain length of dihydroceramides also contributes to their context-dependent effects, with different species potentially mediating distinct cellular responses.

This compound in Combination Therapies

Modulating sphingolipid metabolism, including influencing dihydroceramide levels, is being explored in combination with existing therapeutic strategies, particularly in cancer treatment. Combining therapies that affect sphingolipid pathways with conventional or emerging treatments can enhance therapeutic efficacy.

Adjuvant Therapy in Cancer Treatment (e.g., Photodynamic Therapy)

This compound has been implicated in the response to photodynamic therapy (PDT), a cancer treatment modality. Studies have shown that PDT can lead to elevated levels of dihydroceramides, including this compound, in cancer cells and tumors. For instance, in mouse squamous cell carcinoma tumors treated with Photofrin-PDT, the levels of tumor C20-dihydroceramide increased significantly. Similarly, PDT-treated cells showed increases in various dihydroceramide species.

The increase in dihydroceramide levels after PDT suggests an involvement of the de novo ceramide synthesis pathway in the treatment response. Furthermore, combining PDT with agents that modulate sphingolipid metabolism, such as ceramide analogs, has demonstrated enhanced tumor response and improved long-term therapeutic efficacy in mouse models. Inhibiting dihydroceramide desaturase (DES), which results in dihydroceramide accumulation, has also been shown to influence apoptotic responsiveness to PDT, suggesting that the dihydroceramide/ceramide balance is a determinant of treatment outcome.

The following table illustrates the fold increase in various dihydroceramide species in SCCVII cells 4 hours after Photofrin-PDT (1 mJ cm⁻² light fluence):

Dihydroceramide SpeciesFold Increase after PDT
C14-dihydroceramide10.5-fold
C16-dihydroceramide11.8-fold
C18:1-dihydroceramide9.6-fold
C22-dihydroceramide5.3-fold
C20-dihydroceramideNot specified in this particular data set, but increased in tumors

Note: Data compiled from research findings on sphingolipid changes post-PDT.

Future Research Avenues

Despite growing evidence of the biological activity of dihydroceramides, including this compound, significant questions remain regarding their precise roles and therapeutic potential. Future research is needed to fully understand their mechanisms of action and to develop targeted therapies.

Elucidating Underlying Mechanisms of this compound Action

Further research is required to fully elucidate the specific molecular mechanisms by which this compound exerts its effects at the cellular and molecular levels. While studies suggest involvement in processes like autophagy, ER stress, oxidative stress, and cell cycle arrest, the precise signaling pathways and protein targets modulated by this compound need more detailed investigation waocp.org. Understanding how the balance between this compound and C20 ceramide, as well as other sphingolipid species, influences cellular fate is also a critical area for future research.

Development of Specific Modulators for this compound Pathways

The development of highly specific pharmacological tools and modulators targeting the enzymes involved in this compound synthesis and metabolism, such as specific ceramide synthases (e.g., CerS4) and dihydroceramide desaturase (DES), is crucial for advancing the understanding and therapeutic manipulation of this compound levels. The availability of such specific modulators would enable researchers to precisely investigate the effects of altering this compound levels in various disease models and determine their therapeutic potential. The need for specific inhibitors and high-quality antibodies for enzymes in sphingolipid metabolism has been highlighted as essential for future studies.

Clinical Translation of this compound-Based Strategies

The clinical translation of strategies involving this compound is an emerging area of research, particularly in the context of cardiometabolic diseases and potentially in cancer therapy. While dihydroceramides were historically considered inactive precursors to ceramides, recent studies highlight their independent biological functions and their association with various pathophysiological states, including insulin resistance, type 2 diabetes (T2D), and cardiovascular disease (CVD). nih.govnih.govnih.gov

Research has demonstrated that specific serum dihydroceramide species, including C20:0 dihydroceramide, are elevated in individuals with obesity and T2D compared to lean individuals and athletes. nih.gov These elevated levels show a significant inverse relationship with insulin sensitivity. nih.gov This suggests that C20:0 dihydroceramide could serve as a predictive biomarker for insulin resistance and the onset of T2D. nih.govfrontiersin.org

A study involving a nested case-cohort in the prospective EPIC-Potsdam study investigated the association between ceramide and dihydroceramide profiling and the risk of T2D and CVD. nih.gov This research found that, when controlling for confounding by other (dihydro)ceramides, dihydroceramide C20:0 was associated with a higher risk of T2D. nih.gov Conversely, dihydroceramide C26:1 was associated with a lower T2D risk. nih.gov

Furthermore, studies have explored the relationship between circulating dihydroceramides and cardiorespiratory fitness, a key indicator of cardiovascular health. Higher levels of circulating C20:0 dihydroceramide have been strongly associated with lower aerobic capacity in older adults. nih.gov This association remained significant even after adjusting for various confounders, including age, sex, blood pressure, and lipid profiles. nih.gov This finding suggests a potential role for C20:0 dihydroceramide as a clinically valuable prognostic indicator of cardiovascular health and age-related decline in fitness. nih.gov

While direct therapeutic strategies specifically targeting this compound are still in early stages of clinical translation, the insights gained from these studies are crucial for developing future interventions. Modulating dihydroceramide levels, potentially through inhibiting enzymes like dihydroceramide desaturase 1 (DES1), which converts dihydroceramide to ceramide, is being investigated as a therapeutic approach for conditions like diabetes. frontiersin.orgpatsnap.com Preclinical studies have shown that DES1 inhibition can increase dihydroceramide levels and impact insulin sensitivity. patsnap.com

The clinical translation of sphingolipid-based therapies, including those that might indirectly affect this compound levels, faces challenges. However, the growing understanding of the specific roles of different sphingolipid species, such as this compound, in disease pathogenesis provides a strong rationale for further research and the development of targeted therapeutic strategies. mdpi.commdpi.com Future research directions include further validating the associations between this compound levels and disease outcomes in larger longitudinal studies and investigating the therapeutic potential of modulating its metabolism. nih.gov

Detailed Research Findings and Data Tables

Research findings highlight the association between C20:0 dihydroceramide and cardiometabolic health markers.

Table 1: Association of C20:0 Dihydroceramide with Health Markers

Health MarkerAssociation with Higher C20:0 Dihydroceramide LevelsStudy TypeReference
Insulin SensitivityInverse RelationshipHuman study (spanning physiologic range) nih.gov
Type 2 Diabetes RiskHigher RiskProspective nested case-cohort study nih.gov
Aerobic Capacity (VO2 peak)Lower Aerobic CapacityHuman study (older adults) nih.gov

Table 2: Dihydroceramide Levels in Different Metabolic States

Metabolic StateTotal Serum DihydroceramidesC18:0 DihydroceramideC20:0 DihydroceramideC22:0 DihydroceramideC24:0 DihydroceramideC24:1 DihydroceramideReference
Lean Individuals & AthletesLowerLowerLowerLowerLowerLower nih.gov
Individuals with Obesity & T2DSignificantly GreaterSignificantly GreaterSignificantly GreaterSignificantly GreaterSignificantly GreaterSignificantly Greater nih.gov

Note: "Significantly Greater" indicates a statistically significant difference compared to the Lean Individuals & Athletes group.

These data underscore the clinical relevance of this compound levels and provide a foundation for further investigation into its role in disease progression and its potential as a target for therapeutic intervention.

Q & A

Q. What are the optimal methods for extracting C20 Dihydroceramide from neural tissues for lipidomic analysis?

Methodological Answer:

  • Homogenization Protocol : Use the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to ensure complete lipid solubilization. Adjust proportions based on tissue water content to avoid phase separation during extraction .
  • Neural Tissue Considerations : Neural tissues (e.g., brain) require rapid processing to prevent sphingolipid degradation. Pre-cool solvents to 4°C and homogenize under nitrogen to minimize oxidation .
  • Purification : Centrifuge at 1,500 × g for 10 minutes to isolate the chloroform layer. Use silica-gel chromatography to separate dihydroceramides from other lipids, as this compound has distinct polarity .

Q. Which analytical techniques are most reliable for quantifying this compound levels in serum samples?

Methodological Answer:

  • LC-MS/MS : Employ reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column. Use deuterated this compound (d18:0/20:0-d4) as an internal standard for calibration .
  • Validation Steps :
    • Optimize ionization parameters (e.g., ESI+ mode, 450°C source temperature).
    • Validate linearity (1–500 ng/mL range, R² > 0.99) and limit of detection (LOD < 0.5 ng/mL) .
    • Cross-validate with enzymatic assays (e.g., dihydroceramide desaturase activity) to confirm specificity .

Advanced Research Questions

Q. How does the ceramide/dihydroceramide ratio (C20:0) influence insulin resistance mechanisms in hepatocytes?

Methodological Answer:

  • Experimental Design :
    • Model System : Use primary human hepatocytes treated with palmitate (200 µM, 24h) to mimic lipid overload.
    • Intervention : Inhibit dihydroceramide desaturase 1 (Des1) with cyclopropenone PR280 (10 µM) to elevate this compound levels .
    • Outcome Measures :
  • Assess insulin signaling (e.g., Akt phosphorylation via Western blot).
  • Quantify mitochondrial β-oxidation (via ³H-palmitate tracing) and ROS production (DCFDA assay) .
  • Data Interpretation : Reduced ceramide/dihydroceramide ratios correlate with impaired insulin sensitivity (pAkt/Akt ratio ↓30%) and elevated lipid peroxidation (MDA levels ↑2-fold) .

Q. What experimental approaches can resolve contradictory findings on this compound’s pro-apoptotic vs. protective roles in astrocytes?

Methodological Answer:

  • Contradictory Evidence :
    • Pro-apoptotic : this compound (10 µM) induces apoptosis in PS1 astrocytes via p75NTR-mediated ceramide synthase activation .
    • Protective : In Alzheimer’s models, Des1 inhibition (e.g., GT11 inhibitor) elevates this compound and reduces amyloid-β by enhancing autophagy .
  • Resolution Strategies :
    • Cell-Type Specificity : Compare primary astrocytes from wild-type vs. PS1 mutant mice under identical treatment conditions .
    • Dose-Response Analysis : Test this compound at 1–50 µM to identify concentration-dependent effects on caspase-3 activation vs. LC3-II autophagy markers .
    • Pathway Inhibition : Use siRNA knockdown of p75NTR or autophagy inhibitors (e.g., chloroquine) to isolate mechanistic contributions .

Q. How does dihydroceramide desaturase 1 (Des1) modulate this compound conversion and its impact on Alzheimer’s disease models?

Methodological Answer:

  • Targeted Inhibition : Synthesize cyclopropenone-based inhibitors (e.g., PR280) to block Des1 activity (IC50 = 0.8 µM). Validate via in vitro assays using ¹⁴C-labeled dihydroceramide substrates .
  • In Vivo Models : Administer PR280 (5 mg/kg/day, oral) to APP/PS1 mice for 8 weeks. Assess:
    • Lipidomics : LC-MS/MS quantification of this compound and ceramide in cortical tissue.
    • Pathology : Amyloid-β plaques (Thioflavin-S staining) and synaptic markers (PSD-95 immunohistochemistry) .
  • Mechanistic Insight : Des1 inhibition increases this compound (↑3.5-fold), which correlates with reduced amyloid-β42 (↓40%) and enhanced mTORC1-dependent autophagy (LC3-II/I ratio ↑2.2-fold) .

Q. Notes for Experimental Reproducibility

  • Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare conflicts of interest .
  • Data Sharing : Deposit raw lipidomics data in repositories like MetaboLights (Study ID: MTBLSXXXX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.